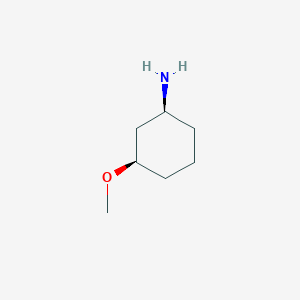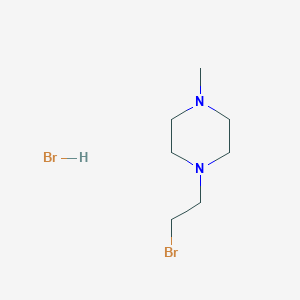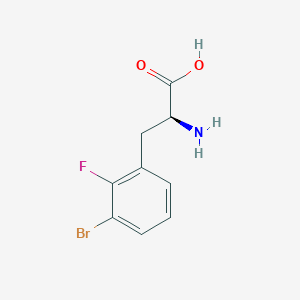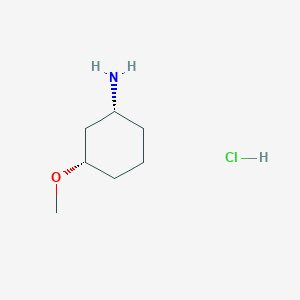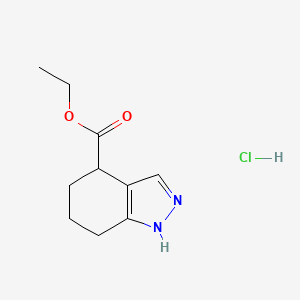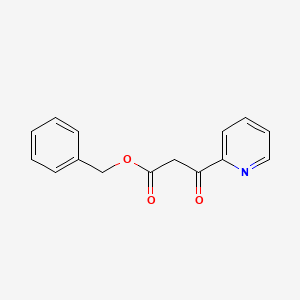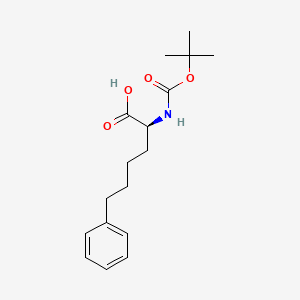
1-(2,4-dichlorophenyl)-1,3-Propanediol
Overview
Description
1-(2,4-dichlorophenyl)-1,3-Propanediol is a useful research compound. Its molecular formula is C9H10Cl2O2 and its molecular weight is 221.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Downstream Processing of Biologically Produced Diols : The separation of diols like 1,3-propanediol from fermentation broth is crucial, accounting for more than 50% of the total costs in microbial production. This review discusses the current methods for the recovery and purification of these diols, emphasizing the need for improvements in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Genetic Engineering for 1,3-Propanediol Production : The biosynthesis of 1,3-propanediol can be enhanced using genetically engineered strains. These strains have been developed to overcome limitations like low productivity and metabolite inhibition, common in natural microorganisms (Yang et al., 2018).
Hydrogenolysis of Glycerol : The catalytic conversion of glycerol to 1,3-propanediol is a significant process. Rhenium-oxide-modified iridium nanoparticles on silica have shown promise in catalyzing this reaction, achieving a selectivity of 67% and a yield of 38% at 81% conversion of glycerol (Nakagawa et al., 2010).
Biotechnological Production Technologies : 1,3-Propanediol has numerous applications as a monomer for polyesters, polyethers, and polyurethanes. The review highlights various bioprocess cultivation techniques and mathematical model-based approaches for improving 1,3-PD production (Kaur et al., 2012).
Chemoenzymatic Synthesis of Antifungal Triazole : The chemoenzymatic synthesis of both enantiomeric forms of tetracanzole, a triazole fungicide, involved the use of 2-(2,4-dichlorophenyl)-1,3-propanediol (Bianchi et al., 1991).
Metabolic Engineering for Enhanced Production : The metabolic engineering of 1,3-propanediol pathways in microorganisms showcases the success of various strategies, such as gene manipulation and internal redox balance modification, in improving the efficiency and reducing reliance on non-renewable resources (Celińska, 2010).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOQBDRRMRDOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid](/img/structure/B8098207.png)

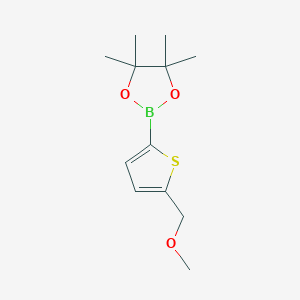
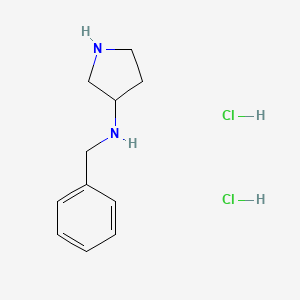
![2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8098244.png)

